![molecular formula C17H15NO4 B15144908 N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3](/img/structure/B15144908.png)
N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3 is a stable isotope-labeled compound with the molecular formula C17D3H12NO4 and a molecular weight of 300.324 . This compound is often used as a synthetic intermediate in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3 involves several steps. One common method includes the reaction of phthalic anhydride with 2-(o-methoxyphenoxy)ethylamine in the presence of a deuterium source to introduce the deuterium atoms . The reaction typically occurs under reflux conditions with an appropriate solvent such as isopropanol or water . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3 undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3 involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical reactions and cellular processes . The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function .
Vergleich Mit ähnlichen Verbindungen
N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3 can be compared with other similar compounds, such as:
N-[2-(o-Methoxyphenoxy)ethyl]phthalimide: The non-deuterated analog, which has similar chemical properties but lacks the stable isotope labeling.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking and quantification of the compound .
Eigenschaften
Molekularformel |
C17H15NO4 |
|---|---|
Molekulargewicht |
300.32 g/mol |
IUPAC-Name |
2-[2-[2-(trideuteriomethoxy)phenoxy]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO4/c1-21-14-8-4-5-9-15(14)22-11-10-18-16(19)12-6-2-3-7-13(12)17(18)20/h2-9H,10-11H2,1H3/i1D3 |
InChI-Schlüssel |
WRBSZMMWHCAUKD-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OCCN2C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
COC1=CC=CC=C1OCCN2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)
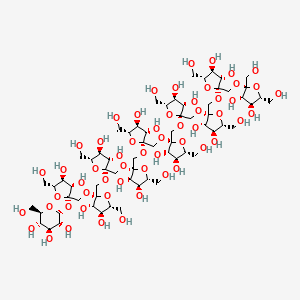
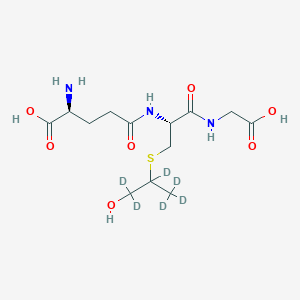
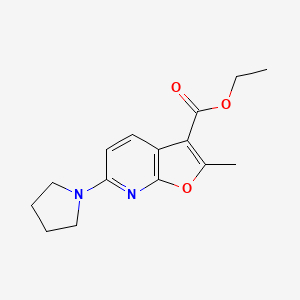
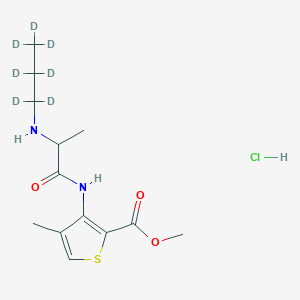
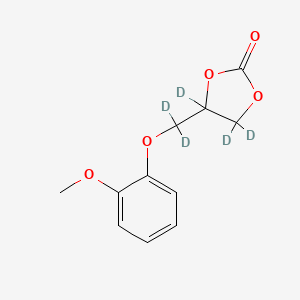
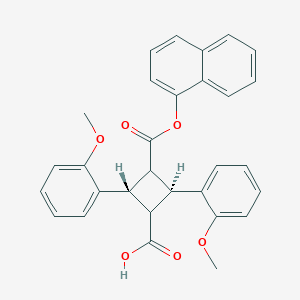
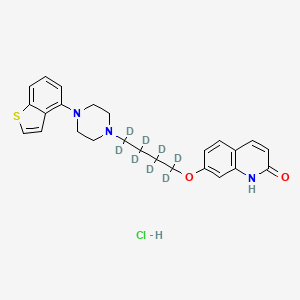
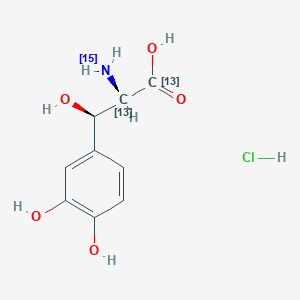
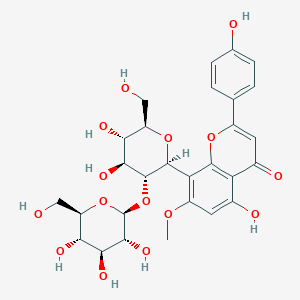
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B15144890.png)

![2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-22-[6-(2,5-dioxopyrrol-1-yl)hexoxy]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B15144902.png)
